

Application Note: Chiral Separation of Amlodipine Enantiomers using Levamlodipine-d4

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Compound of Interest

Compound Name: Levamlodipine-d4

Cat. No.: B1146558

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Introduction

Amlodipine, a third-generation dihydropyridine calcium channel blocker, is a widely prescribed medication for the treatment of hypertension and angina. It is administered as a racemic mixture of (S)-amlodipine and (R)-amlodipine. The therapeutic effect is primarily attributed to the (S)-enantiomer, which is a more potent vasodilator, while the (R)-enantiomer is significantly less active.^{[1][2]} Due to the differences in pharmacological activity and potential for stereoselective metabolism and toxicity, the stereospecific determination of amlodipine enantiomers is crucial in pharmacokinetic, bioequivalence, and clinical studies.

This application note provides a detailed protocol for the chromatographic separation and quantification of (S)-amlodipine and (R)-amlodipine in human plasma using a stable isotope-labeled internal standard, **Levamlodipine-d4** ((S)-Amlodipine-d4). The method utilizes liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), offering high sensitivity and selectivity for bioanalytical applications.

Principle

The method involves the separation of amlodipine enantiomers on a chiral stationary phase followed by detection using tandem mass spectrometry. **Levamlodipine-d4** serves as the

internal standard to ensure accuracy and precision by compensating for variations in sample preparation and instrument response. The quantification is based on the peak area ratio of the analyte to the internal standard.

Experimental Protocols

Materials and Reagents

- Standards: (S)-Amlodipine, (R)-Amlodipine, and **Levamlodipine-d4** ((S)-Amlodipine-d4) reference standards (purity \geq 99%)[3][4][5]
- Solvents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Isopropyl alcohol (HPLC grade), Formic acid (analytical grade), Ethanolamine (analytical grade)[3][4]
- Water: Deionized water (18.2 M Ω ·cm)
- Plasma: Drug-free human plasma

Instrumentation

- Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system capable of delivering stable and precise gradients.
- Mass Spectrometer: A triple quadrupole tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
- Chiral Column: A polysaccharide-based chiral stationary phase, such as a Lux Cellulose-4 (150 x 2.0 mm, 3 μ m) column, has been shown to be effective.[3][4][5]

Standard Solution Preparation

- Stock Solutions (1 mg/mL): Prepare individual stock solutions of (S)-Amlodipine, (R)-Amlodipine, and **Levamlodipine-d4** by dissolving the accurately weighed compounds in methanol.
- Working Standard Solutions: Prepare serial dilutions of the (S)-Amlodipine and (R)-Amlodipine stock solutions with a methanol:water (50:50, v/v) mixture to create calibration standards.

- Internal Standard Working Solution (100 ng/mL): Dilute the **Levamlodipine-d4** stock solution with methanol:water (50:50, v/v).[\[4\]](#)

Sample Preparation (Solid Phase Extraction)

This protocol is adapted from established methods for the extraction of amlodipine enantiomers from human plasma.[\[3\]](#)[\[4\]](#)[\[5\]](#)

- Conditioning: Condition a polymeric reversed-phase solid-phase extraction (SPE) cartridge with 1 mL of methanol followed by 1 mL of water.[\[4\]](#)
- Sample Loading: To 100 µL of human plasma, add 5 µL of the internal standard working solution (**Levamlodipine-d4**). After vortexing, add 500 µL of 0.2% (v/v) ethanolamine in water and vortex again. Load the entire mixture onto the conditioned SPE cartridge.[\[3\]](#)[\[4\]](#)
- Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water to remove interferences.[\[3\]](#)
- Elution: Elute the analytes with 1 mL of 0.1% formic acid in methanol.[\[3\]](#)[\[4\]](#)
- Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 50°C. Reconstitute the residue in 100 µL of the mobile phase.[\[3\]](#)[\[4\]](#)

Chromatographic and Mass Spectrometric Conditions

The following conditions have been demonstrated to provide effective separation and detection of amlodipine enantiomers.[\[3\]](#)[\[4\]](#)[\[6\]](#)

Table 1: LC-MS/MS Method Parameters

Parameter	Condition
Liquid Chromatography	
Column	Lux Cellulose-4 (150 x 2.0 mm, 3 µm)
Mobile Phase	0.05% Ethanolamine in Acetonitrile:Isopropyl Alcohol (96:4, v/v)[3][4]
Flow Rate	0.3 mL/min[3][4]
Column Temperature	25°C
Injection Volume	5 µL
Run Time	Approximately 7 minutes[3]
Mass Spectrometry	
Ionization Mode	Electrospray Ionization (ESI), Positive
Scan Type	Multiple Reaction Monitoring (MRM)
Ion Spray Voltage	5500 V[3][4]
Source Temperature	300°C[3][4]
MRM Transitions	
(S)-Amlodipine	409.3 → 237.9[3]
(R)-Amlodipine	409.3 → 237.9[3]
Levamlodipine-d4	413.3 → 237.9[3]

Data Presentation

The following tables summarize the expected quantitative performance of the method based on similar validated assays.

Table 2: Chromatographic Performance

Analyte	Retention Time (min)
(R)-Amlodipine	~1.6
(S)-Amlodipine	~2.5
Levamlodipine-d4	~2.5

Note: Retention times are approximate and may vary depending on the specific column and system. The elution order may vary based on the chiral stationary phase used.[6]

Table 3: Method Validation Parameters

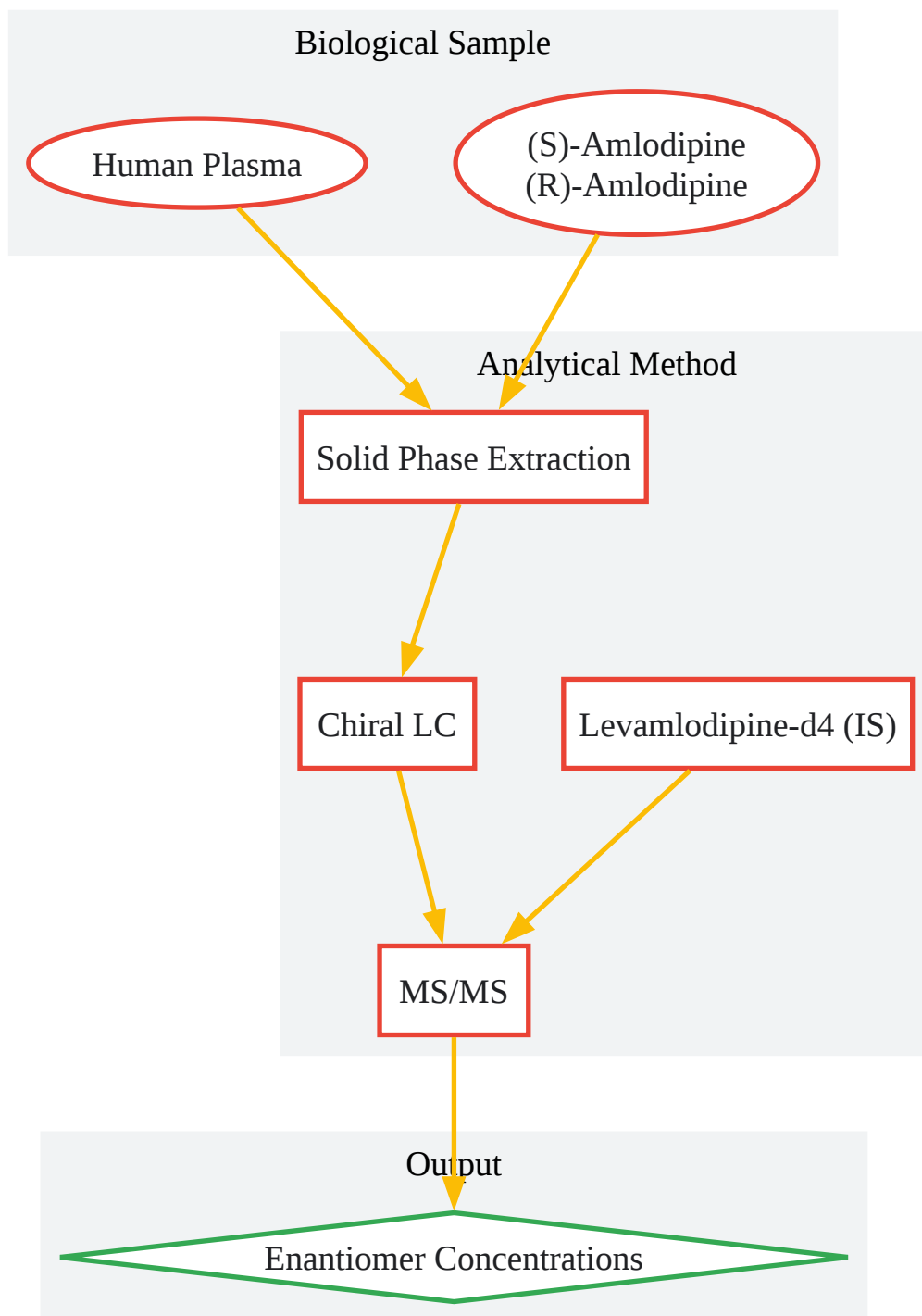
Parameter	Result
Linearity Range	0.05 - 50 ng/mL[3][5]
Correlation Coefficient (r^2)	> 0.99
Lower Limit of Quantification (LLOQ)	0.05 ng/mL[3]
Accuracy (% Bias)	Within $\pm 15\%$
Precision (%RSD)	< 15%
Recovery	> 85%

Table 4: Stability Data Summary

Stability Condition	Duration	Stability
Bench-top (Room Temperature)	6 hours	Stable[4]
Autosampler	48 hours	Stable[4]
Freeze-Thaw Cycles	3 cycles	Stable[4]
Long-term (in freezer)	To be determined	

Visualizations

Experimental Workflow



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